2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide
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Overview
Description
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives
Mechanism of Action
Target of Action
It is known that imidazo[2,1-b]thiazole derivatives have been found to exhibit a wide range of biological activities, including antitumor and cytotoxic effects . Therefore, it can be inferred that this compound may interact with cellular targets that play crucial roles in these biological processes.
Mode of Action
Based on the known activities of similar imidazo[2,1-b]thiazole derivatives, it can be speculated that this compound may exert its effects by interacting with cellular targets and inducing changes that lead to its observed biological activities .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by similar imidazo[2,1-b]thiazole derivatives, it is likely that this compound affects multiple biochemical pathways .
Result of Action
Similar imidazo[2,1-b]thiazole derivatives have been reported to exhibit antitumor and cytotoxic activities , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide typically involves the following steps:
Formation of the imidazo[2,1-b]thiazole core: This can be achieved by reacting thiourea with an appropriate α-haloketone under basic conditions.
Introduction of the 4-ethoxyphenyl group: This step involves the substitution of a halogen atom on the imidazo[2,1-b]thiazole core with a 4-ethoxyphenyl group using a suitable nucleophile.
Acetylation: The final step involves the acetylation of the imidazo[2,1-b]thiazole derivative with 2-fluoroaniline to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazo[2,1-b]thiazole derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is being studied for its potential as an antimicrobial and anticancer agent.
Biological Research: The compound is used in studies involving molecular docking and dynamics to understand its binding patterns and stability with target proteins.
Material Science: Derivatives of this compound are being explored for their photoelectric properties and potential use in light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and have shown comparable biological activities.
Imidazo[2,1-b]thiazole carboxamide derivatives: These derivatives have been studied for their antimicrobial and anticancer properties.
Uniqueness
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of an ethoxyphenyl group and a fluorophenylacetamide moiety contributes to its enhanced activity and selectivity against target organisms and cells .
Properties
IUPAC Name |
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S/c1-2-27-16-9-7-14(8-10-16)19-12-25-15(13-28-21(25)24-19)11-20(26)23-18-6-4-3-5-17(18)22/h3-10,12-13H,2,11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEMRXLMBJGELU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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